Functional pERK Suppression in AGS Gastric Cancer Cells: KRAS G12D Inhibitor 15 vs. MRTX1133
In the AGS cell line (KRAS G12D-mutant human gastric adenocarcinoma), KRAS G12D inhibitor 15 suppresses phosphorylated ERK levels with an IC50 of 0.530 μM . By comparison, MRTX1133—the most extensively characterized KRAS G12D inhibitor in the literature—suppresses ERK phosphorylation in AGS cells with an IC50 of 2 nM [1]. The measured cellular potency difference of approximately 265-fold between these two compounds underscores their distinct pharmacological windows.
| Evidence Dimension | pERK suppression in AGS cells |
|---|---|
| Target Compound Data | IC50 = 0.530 μM |
| Comparator Or Baseline | MRTX1133: IC50 = 2 nM (0.002 μM) |
| Quantified Difference | 265-fold lower potency than MRTX1133 |
| Conditions | AGS cell line (KRAS G12D-mutant gastric adenocarcinoma), pERK measurement |
Why This Matters
This potency differential establishes KRAS G12D inhibitor 15 as a lower-potency tool for experimental designs requiring partial target engagement or for validating concentration-response relationships across a wider dynamic range.
- [1] Hallin J, et al. Nature Medicine. 2022;28:2171-2182. MRTX1133 AGS pERK IC50 = 2 nM. View Source
